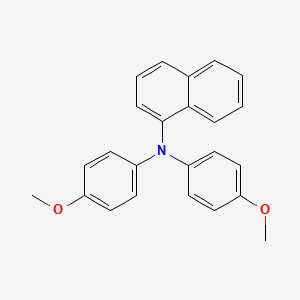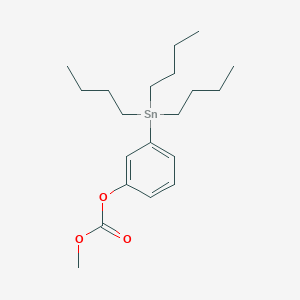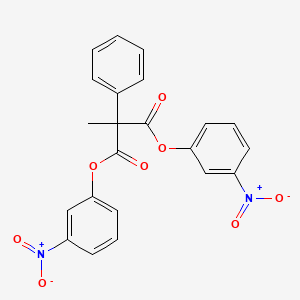
Bis(3-nitrophenyl) methyl(phenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-nitrophenyl) methyl(phenyl)propanedioate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have significant applications in different fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two 3-nitrophenyl groups, a methyl group, and a phenyl group attached to a propanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-nitrophenyl) methyl(phenyl)propanedioate typically involves esterification reactions. One common method is the reaction of 3-nitrobenzoic acid with methyl phenylpropanedioate in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-nitrophenyl) methyl(phenyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong acids or bases.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrochloric acid or sodium hydroxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Bis(3-nitrophenyl) methyl(phenyl)propanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(3-nitrophenyl) methyl(phenyl)propanedioate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-nitrophenyl) methyl(phenyl)acetate
- Bis(3-nitrophenyl) methyl(phenyl)butanedioate
- Bis(3-nitrophenyl) methyl(phenyl)hexanedioate
Uniqueness
Bis(3-nitrophenyl) methyl(phenyl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
193967-73-6 |
|---|---|
Formule moléculaire |
C22H16N2O8 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
bis(3-nitrophenyl) 2-methyl-2-phenylpropanedioate |
InChI |
InChI=1S/C22H16N2O8/c1-22(15-7-3-2-4-8-15,20(25)31-18-11-5-9-16(13-18)23(27)28)21(26)32-19-12-6-10-17(14-19)24(29)30/h2-14H,1H3 |
Clé InChI |
INMKDLIJAWTODW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)

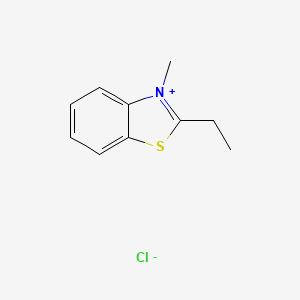
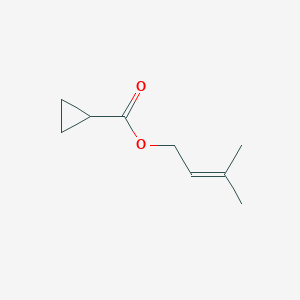
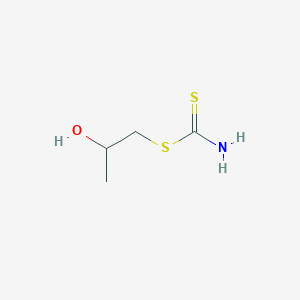
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)


![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
